molecular formula C12H9BrN2O2 B8568792 1-Bromo-6,7-dimethoxyisoquinoline-4-carbonitrile

1-Bromo-6,7-dimethoxyisoquinoline-4-carbonitrile

Cat. No.: B8568792
M. Wt: 293.12 g/mol
InChI Key: ZGRKHHWBOVOZCX-UHFFFAOYSA-N
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Description

1-Bromo-6,7-dimethoxyisoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C12H9BrN2O2 and its molecular weight is 293.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

1-bromo-6,7-dimethoxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C12H9BrN2O2/c1-16-10-3-8-7(5-14)6-15-12(13)9(8)4-11(10)17-2/h3-4,6H,1-2H3

InChI Key

ZGRKHHWBOVOZCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=C2Br)C#N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of 6,7-dimethoxy-1-oxo-1,2-dihydro-isoquinoline-4-carbonitrile (8 g, 35 mmol) and phosphorus oxybromide (70 g, 244 mmol) in anisole (30 mL) was heated to 80° C. for 12 h. The solvent and excess POBr3 were removed by rotary evaporator. The resulting solid was washed with hexane and dried. The solid was slowly added to ice and the product was extracted with chloroform. The organic layer was washed with saturated aqueous sodium carbonate solution, saturated aqueous sodium chloride solution (20 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to afford a brown solid. Flash chromatography (Merck Silica gel 60, 70–230 mesh, methylenechloride) afforded 1-bromo-6,7-dimethoxy-isoquinoline-4-carbonitrile (7.5 g, 75%) as a brown solid. LC-MS m/e calcd for C12H9BrN2O2 (MH+) 293. found 293.
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8 g
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70 g
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30 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 6,7-dimethoxy-1-oxo-1,2-dihydro-isoquinoline-4-carbonitrile. (3.5 g, 15.2 mmol) and phosphorus oxybromide (30 g, 105 mmol) was added anisole (3.2 mL, 30.4 mmol). The reaction mixture was heated at 110° C. for 1 h. The excess phosphorus oxybromide was removed in vacuo. The mixture was then neutralized to pH=7 by addition of saturated aqueous sodium bicarbonate solution. The aqueous phase was extracted with dichloromethane (3×200 mL). The combined extracts were washed with saturated aqueous sodium chloride solution (100 mL), dried with anhydrous magnesium sulfate, filtered and concentrated in vacuo. The crude product was recrystallized from chloroform and diethyl ether to afford product 1-bromo-6,7-dimethoxy-isoquinoline-4-carbonitrile (1 g, 22.7% yield) as a white solid.
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0 (± 1) mol
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30 g
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3.2 mL
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